
N-(2,4-Dinitrophenyl)-L-alanyl-L-alanyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-Dinitrophenyl)-L-alanyl-L-alanyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithinamide is a complex organic compound that features a 2,4-dinitrophenyl group attached to a peptide chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-Dinitrophenyl)-L-alanyl-L-alanyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithinamide typically involves the stepwise assembly of the peptide chain followed by the introduction of the 2,4-dinitrophenyl group. The peptide chain can be synthesized using standard solid-phase peptide synthesis (SPPS) techniques, where amino acids are sequentially added to a growing peptide chain anchored to a solid resin. After the peptide chain is assembled, the 2,4-dinitrophenyl group is introduced through a nucleophilic substitution reaction, where the amino group of the peptide reacts with 2,4-dinitrochlorobenzene .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as high-performance liquid chromatography (HPLC) to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
N-(2,4-Dinitrophenyl)-L-alanyl-L-alanyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithinamide can undergo various chemical reactions, including:
Oxidation: The nitro groups in the 2,4-dinitrophenyl moiety can be reduced to amino groups under appropriate conditions.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride.
Substitution: The peptide chain can undergo nucleophilic substitution reactions, particularly at the amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups would yield the corresponding amino derivatives .
Wissenschaftliche Forschungsanwendungen
N-(2,4-Dinitrophenyl)-L-alanyl-L-alanyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithinamide has several applications in scientific research:
Chemistry: Used as a reagent in peptide synthesis and as a probe for studying peptide interactions.
Biology: Employed in studies of protein-protein interactions and enzyme-substrate interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of biochemical assays and diagnostic tools.
Wirkmechanismus
The mechanism of action of N-(2,4-Dinitrophenyl)-L-alanyl-L-alanyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithinamide involves its interaction with specific molecular targets. The 2,4-dinitrophenyl group can act as a chromophore, allowing the compound to be used in spectrophotometric assays. Additionally, the peptide chain can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dinitrophenylhydrazine: Used in the detection of carbonyl compounds.
2,4-Dinitrophenol: Known for its use as a metabolic stimulant and uncoupling agent.
2,4-Dinitroanisole: Used in the synthesis of dyes and explosives.
Uniqueness
N-(2,4-Dinitrophenyl)-L-alanyl-L-alanyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithinamide is unique due to its combination of a 2,4-dinitrophenyl group with a peptide chain, which imparts specific chemical and biological properties not found in simpler dinitrophenyl compounds .
Eigenschaften
CAS-Nummer |
166535-24-6 |
|---|---|
Molekularformel |
C24H38N10O8 |
Molekulargewicht |
594.6 g/mol |
IUPAC-Name |
(2S)-N-[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-2-[[(2S)-2-[[(2S)-2-(2,4-dinitroanilino)propanoyl]amino]propanoyl]amino]-4-methylpentanamide |
InChI |
InChI=1S/C24H38N10O8/c1-12(2)10-18(23(38)31-17(20(25)35)6-5-9-28-24(26)27)32-22(37)14(4)30-21(36)13(3)29-16-8-7-15(33(39)40)11-19(16)34(41)42/h7-8,11-14,17-18,29H,5-6,9-10H2,1-4H3,(H2,25,35)(H,30,36)(H,31,38)(H,32,37)(H4,26,27,28)/t13-,14-,17-,18-/m0/s1 |
InChI-Schlüssel |
LDWKNOOLIMFGIT-USJZOSNVSA-N |
Isomerische SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Kanonische SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(C)NC(=O)C(C)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


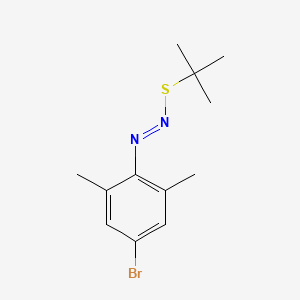

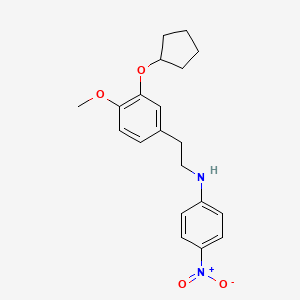
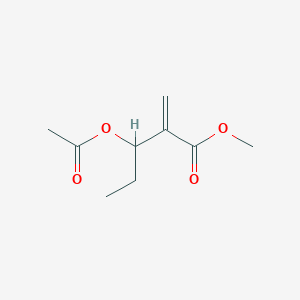
amino]-](/img/structure/B14261426.png)


![2-{[(1S)-1-phenylethyl]amino}-isonicotinonitrile](/img/structure/B14261442.png)
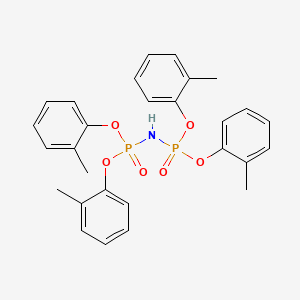
![Trimethyl[3-(naphthalen-1-yl)prop-2-en-1-yl]silane](/img/structure/B14261450.png)
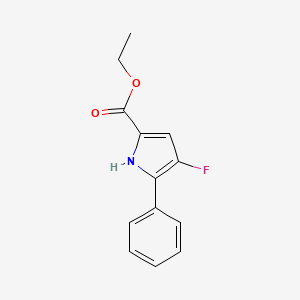
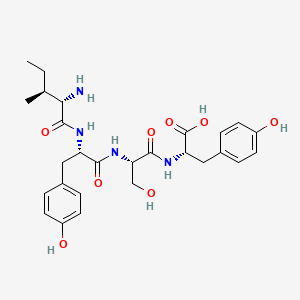

![[4,6-Bis(4-chlorophenyl)-2H-pyran-2-ylidene]acetaldehyde](/img/structure/B14261480.png)
